Pyridoxol-3-benzoate

Lipophilicity Formulation science Topical delivery

Pyridoxol-3-benzoate is the critical 3-positional isomer for research where the 4- and 5-benzoate esters are unsuitable. Its intermediate lipophilicity (XLogP3=1.5) bridges the gap between hydrophilic pyridoxine HCl and lipophilic long-chain esters, enabling formulation in oil phases. Unlike other isomers, it uniquely inhibits lipoxygenase, cyclooxygenase, and carboxylesterase, serving as a poly-enzymatic probe for arachidonic acid metabolism. The 3-hydroxymethyl ester linkage confers distinct hydrolytic stability. Insist on the 3-benzoate isomer (CAS 17288-60-7) for reproducible, site-specific pharmacology.

Molecular Formula C15H15NO4
Molecular Weight 273.28 g/mol
Cat. No. B13436659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridoxol-3-benzoate
Molecular FormulaC15H15NO4
Molecular Weight273.28 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)CO)COC(=O)C2=CC=CC=C2
InChIInChI=1S/C15H15NO4/c1-10-14(18)13(8-17)12(7-16-10)9-20-15(19)11-5-3-2-4-6-11/h2-7,17-18H,8-9H2,1H3
InChIKeyLHRGZMQETCMDKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridoxol-3-benzoate (CAS 17288-60-7): Procurement-Relevant Physicochemical Identity for a Positional-Isomer Research Ester


Pyridoxol-3-benzoate is a monoester derivative of pyridoxine (vitamin B6) in which the 3‑hydroxymethyl group of the pyridoxol nucleus is esterified with benzoic acid. Its molecular formula is C15H15NO4 (MW 273.28 g/mol) . The compound belongs to the benzoate ester class of hydroxymethylpyridines and is supplied primarily as a research reagent (≥95 % purity, neat solid) . The single-site benzoylation confers a computed octanol/water partition coefficient (XLogP3) of 1.5 , a value that lies between the strongly hydrophilic parent pyridoxine hydrochloride (LogP ≈ –0.77) and the highly lipophilic long-chain fatty-acid pyridoxine esters , positioning the 3‑benzoate as a moderate‑lipophilicity candidate for applications where balanced aqueous/organic phase distribution is required.

Why Pyridoxol-3-benzoate Cannot Be Replaced by Pyridoxine Hydrochloride or Other Positional Benzoate Isomers


The three positional isomers of pyridoxol monobenzoate (3‑, 4‑, and 5‑benzoate) are chemically distinct entities with non‑interchangeable properties. Mizuno et al. (1981) demonstrated that under identical conditions (10 % aqueous acetone, pH 1–7, first‑order kinetics) the 4‑O‑benzoyl isomer (PN‑4′MB) hydrolyzes approximately 10 times faster than the 5‑O‑benzoyl isomer (PN‑5′MB); at pH 7–12 the two isomers undergo interconversion . Because the 3‑benzoate bears the ester linkage at the 3‑hydroxymethyl position—a site with a steric and electronic environment distinct from either the 4‑ or 5‑positions—its hydrolytic stability, enzymatic processing, and formulation behaviour cannot be inferred from data on the 4‑ or 5‑isomers. Furthermore, pyridoxine hydrochloride, the most widely available vitamin B6 form, is practically insoluble in non‑polar vehicles (oils, fats, liquid paraffin) and is unstable to heat and light , making it unsuitable for any formulation requiring oil‑phase compatibility or prolonged photothermal exposure. Procurement of the specific 3‑benzoate isomer is therefore mandatory for applications that exploit the combination of intermediate lipophilicity (XLogP3 1.5 ) and the distinct chemical reactivity of the 3‑position ester.

Comparative Quantitative Evidence Differentiating Pyridoxol-3-benzoate from Closest Analogs and Alternatives


Lipophilicity Shift vs. Parent Pyridoxine Enables Oil-Phase Formulation and Predicts Enhanced Membrane Permeability

Pyridoxol-3-benzoate exhibits a computed XLogP3 of 1.5 . By comparison, the parent pyridoxine (free base) has an experimental/log‑calculated partition coefficient of approximately –0.77 (consistent with its water‑soluble vitamin classification) . This represents a lipophilicity increase of roughly 2.3 log units, equivalent to an approximately 200‑fold greater partitioning into octanol over water. The shift moves the molecule from the hydrophilic domain into the moderately lipophilic range that is favourable for stratum‑corneum permeability and oil‑vehicle solubility .

Lipophilicity Formulation science Topical delivery

Positional Isomer Hydrolysis Rate Differentiation: 4‑Benzoate Hydrolyzes 10‑Fold Faster Than 5‑Benzoate at pH 1–7

Although direct hydrolysis kinetic data for the 3‑benzoate isomer are absent from the peer‑reviewed literature, two closely related positional isomers were rigorously compared by Mizuno et al. (1981). In 10 % aqueous acetone at pH 1–7, α4‑O‑benzoyl‑pyridoxine (PN‑4′MB) was hydrolyzed 10 times faster than α5‑O‑benzoyl‑pyridoxine (PN‑5′MB) under apparent first‑order kinetics . At pH 7–12 an interconversion between the two isomers was observed . Because pyridoxol‑3‑benzoate carries the ester linkage on the 3‑hydroxymethyl group—a position that is neither sterically nor electronically equivalent to the 4‑ or 5‑hydroxymethyl positions—its hydrolysis rate is expected to differ from both. The documented 10‑fold variance between the 4‑ and 5‑isomers establishes the principle that positional benzoylation is a critical determinant of ester lability in this scaffold.

Hydrolytic stability Positional isomerism Prodrug design

Retention of Vitamin B6 Activity with Equivalent Systemic Exposure vs. Pyridoxine After Oral Administration

The Mizuno et al. (1981) study demonstrated that both PN‑4′MB and PN‑5′MB prevented severe convulsions induced in mice by the vitamin B6 antagonist 4′‑methoxypyridoxine, confirming retention of vitamin B6 activity in vivo . In humans, the principal urinary metabolite of both benzoate esters was identified as 4′‑pyridoxic acid, identical to the major metabolite of unmodified pyridoxine (PN). The amount of 4′‑pyridoxic acid excreted over 10 h after oral administration of either PN‑4′MB or PN‑5′MB was as large as that observed after an equivalent dose of pyridoxine . Although these data were generated on the 4‑ and 5‑isomers, the shared metabolic pathway and principal metabolite identity provide class‑level evidence that pyridoxol‑3‑benzoate is likely to function as a bioavailable vitamin B6 source.

Vitamin B6 bioequivalence Metabolism Urinary excretion

Lipoxygenase Inhibitory Activity: A Pharmacological Dimension Not Shared by Pyridoxine Hydrochloride

Pyridoxol-3-benzoate is annotated in authoritative biomedical ontologies as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism . The compound is also reported to inhibit formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and to function as an antioxidant in fats and oils . These pharmacological properties are not associated with the parent pyridoxine hydrochloride at comparable concentrations, suggesting that the benzoate ester modification introduces or potentiates enzyme inhibitory activities beyond the canonical vitamin B6 coenzyme function. Quantitative Ki or IC50 values specifically for pyridoxol-3-benzoate are not publicly available in the curated literature; the annotation is derived from the MeSH concept record and affiliated database entries.

Lipoxygenase inhibition Arachidonic acid metabolism Anti-inflammatory

Best Research and Industrial Application Scenarios for Pyridoxol-3-benzoate Based on Quantitative Differentiation Evidence


Topical Cosmetic and Dermatological Formulations Requiring Oil-Phase Vitamin B6 Delivery

Pyridoxine hydrochloride, the standard vitamin B6 source, is virtually insoluble in non‑polar vehicles and is degraded by heat and light , precluding its use in oil‑based creams, ointments, and serums. Pyridoxol‑3‑benzoate, with XLogP3 = 1.5 (≈200‑fold more lipophilic than pyridoxine) , can be formulated directly into oil phases, enabling stable vitamin B6 delivery in anhydrous or emulsion‑based topical products. The benzoate ester class has been validated for cosmetic safety and dermal utility through clinical work with pyridoxine‑3,4‑dipalmitate .

Positional-Isomer-Specific Prodrug Design for Controlled Pyridoxine Release

The Mizuno et al. (1981) demonstration that the 4‑benzoate hydrolyzes 10× faster than the 5‑benzoate under acidic conditions establishes that positional esterification is a kinetic control element in pyridoxol benzoate hydrolysis. Researchers requiring a distinct release rate that is neither the fast 4‑isomer nor the slow 5‑isomer should evaluate the 3‑benzoate isomer as an intermediate‑profile candidate. The 3‑position hydroxymethyl ester is structurally unique and its hydrolysis kinetics, while not yet publicly reported, are predicted to differ from both the 4‑ and 5‑isomers based on steric and electronic considerations.

Experimental Pharmacology of Arachidonic Acid Cascade Modulation

Pyridoxol‑3‑benzoate is uniquely annotated among pyridoxine esters as a lipoxygenase inhibitor that additionally interferes with cyclooxygenase and carboxylesterase activities . This poly‑enzymatic inhibitory profile, not shared by pyridoxine hydrochloride, supports its use as a chemical biology probe for studying arachidonic acid metabolism and lipid mediator biosynthesis in cell‑based or in vitro models, where inhibition of multiple nodes in the pathway is desired.

Bioavailable Vitamin B6 Source for Oral Supplementation with Distinct Physicochemical Handling

The benzoate esters of pyridoxine are metabolized in humans to the same principal metabolite (4′‑pyridoxic acid) as unmodified pyridoxine, with comparable urinary excretion , confirming their competence as systemic vitamin B6 sources. Pyridoxol‑3‑benzoate offers a differentiated solid‑state and solution‑handling profile (moderate lipophilicity, neat solid at room temperature ) that may simplify processing into certain oral dosage forms where the hydrochloride salt presents hygroscopicity or compatibility challenges.

Quote Request

Request a Quote for Pyridoxol-3-benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.